Caloxin 2A1 (TFA)

Übersicht

Beschreibung

Caloxin 2A1 (Trifluoressigsäuresalz) ist ein Peptid-Inhibitor der Plasmamembran-Calcium-Adenosintriphosphatase (PMCA). PMCA ist ein Enzym, das eine entscheidende Rolle bei der Aufrechterhaltung der zellulären Calciumhomöostase spielt, indem es Calciumionen aus der Zelle transportiert. Caloxin 2A1 hemmt PMCA selektiv, ohne andere Adenosintriphosphatasen wie Magnesium-Adenosintriphosphatase oder Natrium-Kalium-Adenosintriphosphatase zu beeinflussen .

Herstellungsmethoden

Caloxin 2A1 wird unter Verwendung von Peptidsynthesetechniken synthetisiert. Die Peptidsequenz ist so konzipiert, dass sie spezifisch an die zweite extrazelluläre Domäne von PMCA bindet. Die Synthese beinhaltet das schrittweise Hinzufügen von Aminosäuren, um die gewünschte Peptidkette zu bilden. Das Endprodukt wird unter Verwendung der Hochleistungsflüssigkeitschromatographie gereinigt, um eine hohe Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

Caloxin 2A1 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Struktur und Funktion von PMCA und seiner Rolle bei der Calciumhomöostase verwendet.

Biologie: Hilft beim Verständnis der physiologischen und pathologischen Rollen von PMCA in verschiedenen Zelltypen.

Medizin: Potenzielle therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen, neurologischen Störungen, Retinopathie, Krebs und Empfängnisverhütung.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf PMCA und verwandte Signalwege abzielen .

Wirkmechanismus

Caloxin 2A1 übt seine Wirkungen aus, indem es an die zweite extrazelluläre Domäne von PMCA bindet. Diese Bindung hemmt die Aktivität des Enzyms und verhindert den Transport von Calciumionen aus der Zelle. Die Hemmung von PMCA führt zu einem Anstieg des intrazellulären Calciumspiegels, der verschiedene zelluläre Prozesse wie Muskelkontraktion, Neurotransmitterfreisetzung und Zellproliferation beeinflussen kann .

Wirkmechanismus

Target of Action

Caloxin 2A1 (TFA), also known as Caloxin 2A1 Trifluoroacetate, primarily targets the extracellular plasma membrane Ca2±ATPase (PMCA) . PMCA is a pump that extrudes cellular Ca2+ with a high affinity, playing a major role in Ca2+ homeostasis and signaling .

Mode of Action

Caloxin 2A1 (TFA) acts as a peptide inhibitor of PMCA . . This selective inhibition of PMCA alters the calcium ion concentration within the cell, impacting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Caloxin 2A1 (TFA) is the calcium signaling pathway . By inhibiting PMCA, Caloxin 2A1 (TFA) disrupts the normal extrusion of cellular Ca2+, leading to changes in intracellular Ca2+ concentrations . This can have downstream effects on numerous cellular processes that are regulated by Ca2+ signaling.

Result of Action

The inhibition of PMCA by Caloxin 2A1 (TFA) leads to changes in intracellular Ca2+ concentrations, which can impact various cellular processes. For example, it has been reported that Caloxin 2A1 (TFA) increases apoptosis in airway smooth muscle cells (ASMCs) .

Safety and Hazards

No special measures are required for handling Caloxin 2A1 Trifluoroacetate . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . The product does not generally irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

Zukünftige Richtungen

Caloxins, including Caloxin 2A1, may become clinically useful in cardiovascular diseases, neurological disorders, retinopathy, cancer, and contraception . Research may unfold in several directions: study of PMCA-isoform specific physiology and pathophysiology, developing PMCA2 and 3 selective caloxins, designing targets based on PMCA protein structure with higher modulatory potential, tissue targeted expression of caloxins, obtaining non-peptide inhibitors by caloxin displacement .

Biochemische Analyse

Biochemical Properties

Caloxin 2A1 Trifluoroacetate interacts with PMCA, a crucial enzyme involved in maintaining calcium homeostasis within cells . This interaction is selective and does not affect other ATPases such as the basal Mg2±ATPase or Na±K±ATPase . The compound’s interaction with PMCA inhibits the enzyme’s activity, affecting the transport of calcium ions across the cell membrane .

Cellular Effects

The effects of Caloxin 2A1 Trifluoroacetate on cells are primarily related to its influence on calcium signaling. By inhibiting PMCA, it disrupts the normal extrusion of calcium ions, leading to changes in intracellular calcium concentrations . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Caloxin 2A1 Trifluoroacetate involves its binding to the extracellular domain of PMCA . This binding inhibits the activity of PMCA, preventing the enzyme from effectively transporting calcium ions out of the cell . This leads to changes in intracellular calcium concentrations, which can affect various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of Caloxin 2A1 Trifluoroacetate can change over time in laboratory settings

Metabolic Pathways

Given its role as a PMCA inhibitor, it likely impacts calcium signaling pathways within cells .

Vorbereitungsmethoden

Caloxin 2A1 is synthesized using peptide synthesis techniques. The peptide sequence is designed to bind specifically to the second extracellular domain of PMCA. The synthesis involves the stepwise addition of amino acids to form the desired peptide chain. The final product is purified using high-performance liquid chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Caloxin 2A1 interagiert hauptsächlich über nicht-kovalente Bindung mit PMCA. Es unterliegt unter physiologischen Bedingungen keinen signifikanten chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Das Hauptprodukt seiner Interaktion ist die Hemmung der PMCA-Aktivität, die zu einer veränderten Calciumhomöostase in Zellen führt .

Vergleich Mit ähnlichen Verbindungen

Caloxin 2A1 ist einzigartig in seiner selektiven Hemmung von PMCA. Ähnliche Verbindungen umfassen:

Caloxin 1c2: Hemmt PMCA4 mit höherer Affinität als Caloxin 2A1, beeinflusst aber auch andere PMCA-Isoformen.

Carboxyeosin: Hemmt sowohl PMCA als auch die Natriumpumpe, was zu breiteren Auswirkungen auf die Calciumhomöostase führt.

Thapsigargin: Hemmt die Sarco(endo)plasmatische Retikulum-Calcium-Adenosintriphosphatase, die intrazelluläre Calciumdepots beeinflusst

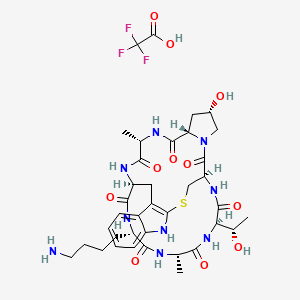

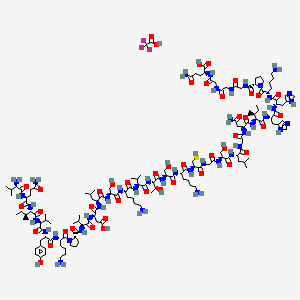

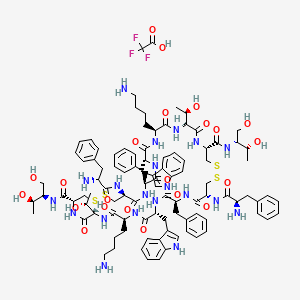

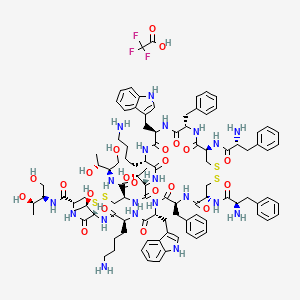

Eigenschaften

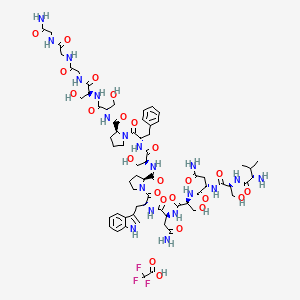

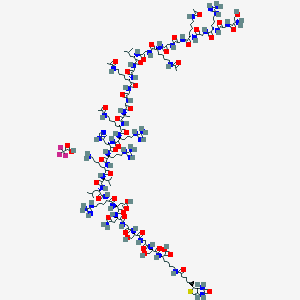

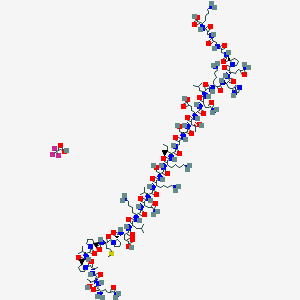

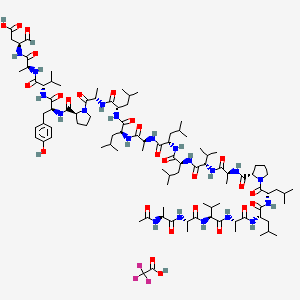

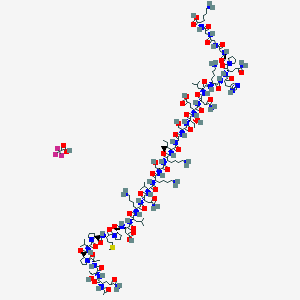

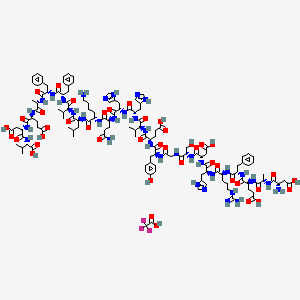

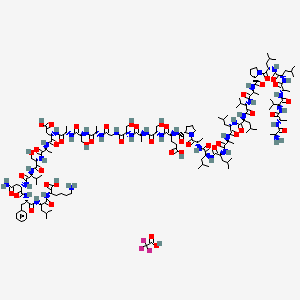

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVYZHSQQMQNOR-HPUWVREWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92F3N19O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)